1-(2,5-dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-Dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex aromatic structure, which includes multiple methyl groups and phenyl rings, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. Industrial production may involve the use of catalysts to enhance yield and selectivity. For instance, a Schiff’s base complex nickel catalyst (Ni-C) can be employed in a one-pot microwave-assisted synthesis to achieve high yields .
Chemical Reactions Analysis
1-(2,5-Dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound to its corresponding amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-(2,5-dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-(2,5-dimethylbenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Similar compounds include:
1-Phenyl-3,5-dimethylpyrazole: Lacks the additional benzyl and methyl groups.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups instead of methyl-substituted benzyl groups.
This uniqueness makes this compound a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C26H26N2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2/c1-18-13-14-19(2)22(15-18)17-28-26(24-12-8-6-10-21(24)4)16-25(27-28)23-11-7-5-9-20(23)3/h5-16H,17H2,1-4H3 |
InChI Key |
DJWYINSJBDQLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
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